molecular formula C19H24BN3O2 B1489646 2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile CAS No. 2246901-96-0

2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile

Cat. No.: B1489646
CAS No.: 2246901-96-0
M. Wt: 337.2 g/mol
InChI Key: LCTFZCQQZYQKPM-UHFFFAOYSA-N
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Description

2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile is a useful research compound. Its molecular formula is C19H24BN3O2 and its molecular weight is 337.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BN3O2/c1-13-17(20-24-18(3,4)19(5,6)25-20)14(2)23(22-13)12-16-10-8-7-9-15(16)11-21/h7-10H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTFZCQQZYQKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC=C3C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile (CAS No. 873078-93-4) is a novel small molecule with potential applications in medicinal chemistry. Its unique structure incorporates a pyrazole moiety and a dioxaborolane group, which may influence its biological activity. Understanding its biological properties is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H26BNO3C_{16}H_{26}BNO_3 with a molecular weight of approximately 291.19 g/mol. The presence of the dioxaborolane group suggests potential interactions with biological targets, particularly in enzyme inhibition or modulation.

Research indicates that compounds containing pyrazole and dioxaborolane moieties often exhibit significant biological activities, including:

  • Enzyme Inhibition : Compounds similar to this compound have been evaluated for their inhibitory effects on various kinases. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit PI3K enzymes with low IC50 values (e.g., 0.47 µM) .
  • Antiviral Activity : Pyrazole derivatives have been documented to possess antiviral properties against β-coronaviruses by inhibiting specific kinases involved in viral replication .

In Vitro Studies

In vitro assays are essential for assessing the biological activity of this compound. Key findings from related studies include:

CompoundTargetIC50 Value (µM)Notes
7PI3Kδ0.47High potency in enzyme inhibition .
54CSNK2A220Effective in inhibiting B cell proliferation .

These results suggest that compounds with similar structures to this compound may also exhibit significant biological activity.

Case Studies

Several studies highlight the biological implications of incorporating dioxaborolane into drug design:

  • CSNK2 Inhibitors : Research has shown that modifications to pyrazolo[1,5-a]pyrimidine scaffolds can enhance their inhibitory effects on CSNK2A2 and improve metabolic stability while maintaining potency against viral targets .
  • Kinase Selectivity : The selectivity profile of similar compounds indicates that structural variations can lead to significant differences in activity against various kinases. For example, the introduction of different substituents can alter the binding affinity and selectivity for PI3K isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile
Reactant of Route 2
Reactant of Route 2
2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile

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